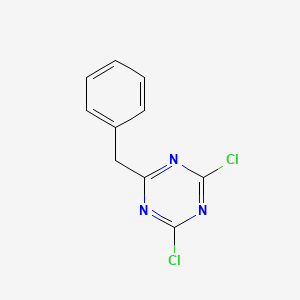

2-Benzyl-4,6-dichloro-1,3,5-triazine

Overview

Description

2-Benzyl-4,6-dichloro-1,3,5-triazine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with benzyl and dichloro groups. This compound is known for its stability and versatility, making it valuable in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

Triazine derivatives, which include 2-Benzyl-4,6-dichloro-1,3,5-triazine, have been found to exhibit various biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral activities

Cellular Effects

Some triazine derivatives have been found to have antimicrobial activity

Molecular Mechanism

Triazine derivatives can undergo various chemical reactions, such as nucleophilic substitution reactions

Temporal Effects in Laboratory Settings

It is known that the compound is a white to yellow solid and is stable under normal temperatures and pressures .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-4,6-dichloro-1,3,5-triazine can be synthesized through the reaction of cyanuric chloride with benzylmagnesium chloride. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions . Another method involves the reaction of cyanuric chloride with benzylamine in the presence of a base like sodium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as sodium carbonate or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

Oxidation and Reduction Products: These reactions can yield different oxidation states or reduced forms of the compound.

Scientific Research Applications

2-Benzyl-4,6-dichloro-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4,6-dichloro-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the triazine ring are susceptible to attack by nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in the synthesis of complex molecules and in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a benzyl group.

2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms and is a common precursor in triazine chemistry.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Substituted with methoxy groups, used in ester synthesis.

Uniqueness

2-Benzyl-4,6-dichloro-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the benzyl group enhances its stability and makes it suitable for various applications in organic synthesis and industrial processes .

Biological Activity

2-Benzyl-4,6-dichloro-1,3,5-triazine is a member of the triazine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The triazine core is known for its potential as a scaffold for developing compounds with various pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.

This compound (CAS No. 26650-79-3) has a molecular formula of C10H7Cl2N5 and features a benzyl group attached to a dichlorinated triazine ring. Its structure allows for various substitutions that can enhance its biological activity.

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties. A study highlighted its effectiveness against viruses from the Flaviviridae family. The compound inhibits viral entry and replication processes, showcasing potential as an antiviral agent .

Table 1: Antiviral Activity Against Various Viruses

| Virus Type | Activity Level | Selectivity Index |

|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | Significant | High |

| Hepatitis C Virus (HCV) | Moderate | Moderate |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that it has comparable potency to some standard antibiotics .

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |

|---|---|---|

| E. coli | 50 | Comparable to Ceftriaxone |

| S. aureus | 40 | Stronger than Penicillin |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in tumorigenesis .

Table 3: Anticancer Efficacy Against Different Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Enzyme inhibition |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity and influence cellular pathways that lead to desired therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for viral replication and cancer cell proliferation.

- Cellular Apoptosis : Induces programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Antiviral Efficacy : In a controlled study involving patients with HSV infections, administration of the compound resulted in significant reductions in viral load compared to placebo groups.

- Antibacterial Trials : In vitro studies showed that the compound effectively reduced bacterial counts in cultures infected with multidrug-resistant strains.

Properties

IUPAC Name |

2-benzyl-4,6-dichloro-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHINYIRBZWBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.